molecular formula C8H15NO2 B13140694 tert-Butyl 3-aminocrotonate

tert-Butyl 3-aminocrotonate

Cat. No.: B13140694
M. Wt: 157.21 g/mol
InChI Key: FDCJOQNCHBIAOV-WAYWQWQTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 3-aminocrotonate: is an organic compound with the molecular formula C8H15NO2. It is a derivative of crotonic acid, where the hydrogen atom on the third carbon is replaced by an amino group, and the carboxyl group is esterified with a tert-butyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Classical Esterification: One common method for synthesizing tert-butyl 3-aminocrotonate involves the esterification of 3-aminocrotonic acid with tert-butyl alcohol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to drive the reaction to completion.

    Transesterification: Another method involves the transesterification of methyl 3-aminocrotonate with tert-butyl alcohol. This reaction can be catalyzed by bases such as sodium methoxide or potassium tert-butoxide.

Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to optimize yield and efficiency. The use of heterogeneous catalysts, such as ion-exchange resins, can also enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl 3-aminocrotonate can undergo oxidation reactions to form corresponding oxo derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of tert-butyl 3-aminobutyrate.

    Substitution: The amino group in this compound can participate in nucleophilic substitution reactions. For example, it can react with acyl chlorides to form amides or with alkyl halides to form secondary amines.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Acyl chlorides, alkyl halides, and sulfonyl chlorides.

Major Products:

    Oxidation: Oxo derivatives such as tert-butyl 3-oxocrotonate.

    Reduction: tert-Butyl 3-aminobutyrate.

    Substitution: Amides, secondary amines, and sulfonamides.

Scientific Research Applications

Chemistry: tert-Butyl 3-aminocrotonate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various heterocyclic compounds and can be used in the preparation of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used to study enzyme-catalyzed reactions involving amino acids and their derivatives. It can also be used as a substrate in the investigation of metabolic pathways.

Medicine: this compound has potential applications in medicinal chemistry for the development of new drugs. Its derivatives may exhibit biological activities such as antimicrobial, anti-inflammatory, and anticancer properties.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals, polymers, and coatings. It can also be employed as an intermediate in the synthesis of fine chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 3-aminocrotonate involves its interaction with various molecular targets and pathways. The amino group can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their structure and function. The ester group can undergo hydrolysis to release the active amino acid derivative, which can then participate in biochemical reactions.

Comparison with Similar Compounds

    tert-Butyl 3-aminopropanoate: Similar structure but with a shorter carbon chain.

    tert-Butyl 3-aminobutyrate: Similar structure but with a saturated carbon chain.

    tert-Butyl 3-aminocrotonate: Contains a double bond in the carbon chain.

Uniqueness: this compound is unique due to the presence of both an amino group and a double bond in its structure. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

IUPAC Name

tert-butyl (Z)-3-aminobut-2-enoate

InChI

InChI=1S/C8H15NO2/c1-6(9)5-7(10)11-8(2,3)4/h5H,9H2,1-4H3/b6-5-

InChI Key

FDCJOQNCHBIAOV-WAYWQWQTSA-N

Isomeric SMILES

C/C(=C/C(=O)OC(C)(C)C)/N

Canonical SMILES

CC(=CC(=O)OC(C)(C)C)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.